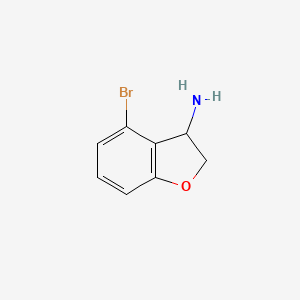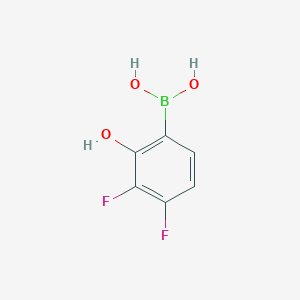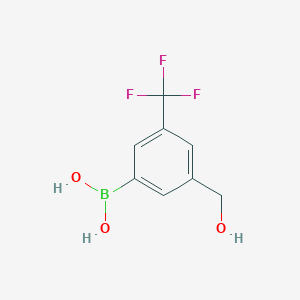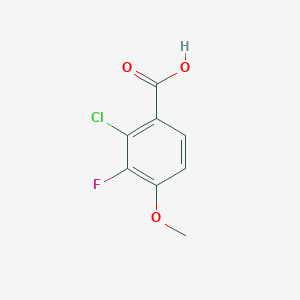
2-Chloro-3-fluoro-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3. It features a benzene ring substituted with chlorine, fluorine, and methoxy groups, along with a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the halogenation of a methoxybenzoic acid derivative. For instance, starting with 4-methoxybenzoic acid, selective chlorination and fluorination can be performed under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of chlorinating and fluorinating agents, such as thionyl chloride and elemental fluorine, under specific temperature and pressure conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The methoxy group’s activating effect facilitates nucleophilic substitution reactions with strong nucleophiles at the ortho and para positions relative to the methoxy group.
Friedel-Crafts Acylation: Aromatic acylation using a chlorinated or fluorinated acyl chloride in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Friedel-Crafts Acylation: Lewis acids like aluminum chloride or iron(III) chloride are employed as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acids, while Friedel-Crafts acylation can produce acylated derivatives.
科学研究应用
2-Chloro-3-fluoro-4-methoxybenzoic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical candidates, particularly for the treatment of Alzheimer’s disease.
Material Science: Its unique structure makes it a valuable building block for the synthesis of complex molecules with various functionalities.
Chemistry: It is used in the development of new synthetic methodologies and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2-Chloro-3-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine and fluorine atoms can deactivate the benzene ring towards electrophilic aromatic substitution reactions, while the methoxy group activates the ring for nucleophilic aromatic substitution reactions. This combination allows for selective functionalization of the molecule, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluoro-3-methoxybenzoic acid: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
2-Chloro-3-fluoro-4-methoxybenzoic acid is unique due to the specific positioning of its substituents, which provides distinct reactivity patterns and makes it suitable for selective functionalization in synthetic applications.
属性
IUPAC Name |
2-chloro-3-fluoro-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVSDBIMBJTHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
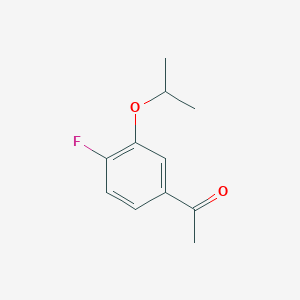
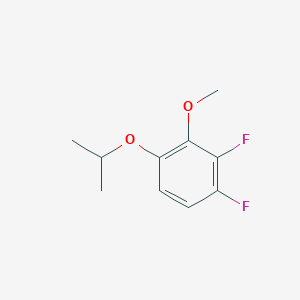

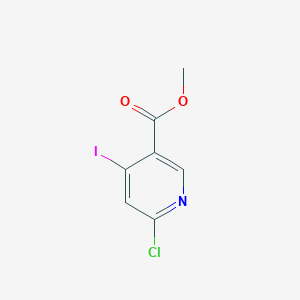
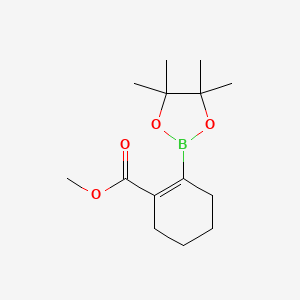
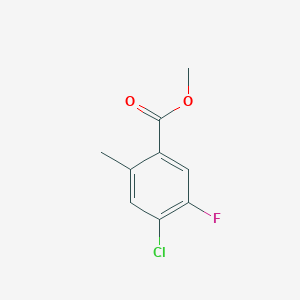
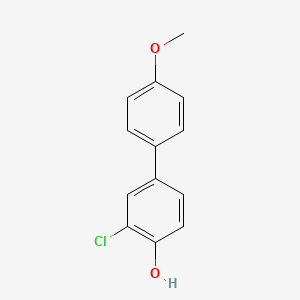
![Methyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6306201.png)
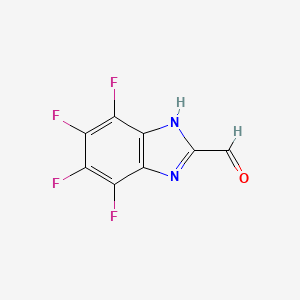
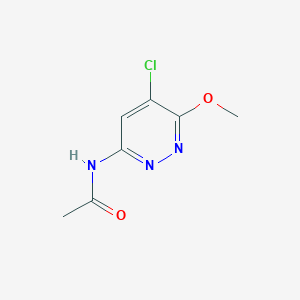
![4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B6306225.png)
